molecular formula C15H13I2NO4 B1196669 3,3'-Diiodothyronine CAS No. 70-40-6

3,3'-Diiodothyronine

Cat. No. B1196669
CAS RN: 70-40-6
M. Wt: 525.08 g/mol
InChI Key: CPCJBZABTUOGNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3'-Diiodothyronine and its derivatives involves complex biochemical processes. Studies have shown that enzymes like iodothyronine deiodinases play a crucial role in the regioselective deiodination of thyroxine, leading to the production of various iodothyronine derivatives, including 3,3'-Diiodothyronine. These enzymes catalyze the removal of iodine atoms from specific positions on the thyroxine molecule, resulting in the formation of 3,3'-Diiodothyronine through a pathway that involves cooperative chalcogen and halogen bonding (Manna & Mugesh, 2012).

Scientific Research Applications

  • Differentiation using Mass Spectrometry : A method using electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been developed for identifying and quantifying 3,3'-T2 along with other diiodothyronines. This technique is crucial for studying the metabolic pathways of thyroid hormones (Zhang, Conrad, Thoma, & Conrad, 2006).

  • Regulation of Metabolic Homeostasis : Research indicates that diiodothyronines, including 3,3'-T2, play a significant role in regulating metabolic homeostasis in human liver. These compounds modulate the activity of the mTORC1/Raptor complex and stimulate the mTORC2/Rictor complex, impacting lipid accumulation and expression of gluconeogenic genes (Gnocchi et al., 2020).

  • Interaction with Cytochrome c Oxidase : Studies have shown that diiodothyronines, including 3,3'-T2, can stimulate the activity of isolated cytochrome c oxidase (COX) from bovine heart mitochondria. This suggests a potential role in mitochondrial respiration (Goglia, Lanni, Barth, & Kadenbach, 1994).

  • Radioimmunoassay Development : A radioimmunoassay for 3,3'-T2 has been developed, allowing for its measurement in unextracted serum. This is essential for studying its physiological levels and roles (Burman et al., 1977).

  • Metabolic Activity : Research from 1956 indicates that 3,3'-T2 possesses only slight activity in antigoiter and oxygen consumption tests in thyroidectomized rats, highlighting its limited metabolic activity in certain contexts (Gemmill, 1956).

  • Conversion Studies : Studies on the conversion of 3,5,3'-triiodothyronine (T3) and 3,3',5'-triiodothyronine (rT3) to 3,3'-T2 in vitro have been conducted, providing insights into the enzymatic processes involved in iodothyronine metabolism (Chopra, Wu, Nakamura, & Solomon, 1978).

  • Sulfation and Deiodination Interactions : Research has shown an interaction between sulfation and deiodination in the metabolism of 3,3'-T2 in rat hepatocytes, suggesting complex metabolic pathways for this compound (Otten, Mol, & Visser, 1983).

  • Stimulation of Lipogenesis : Short-term stimulation of lipogenesis by 3,3'-T2 has been observed in cultured rat hepatocytes, suggesting a potential role in lipid biosynthesis (Giudetti, Leo, Geelen, & Gnoni, 2005).

Safety And Hazards

There isn’t enough reliable information to know if 3,3’-Diiodothyronine is safe or what the side effects might be .

Future Directions

A growing number of researchers are focusing their attention on the possibility that thyroid hormone metabolites, particularly 3,3’-Diiodothyronine, may actively regulate energy metabolism at the cellular, rather than the nuclear, level .

properties

IUPAC Name

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCJBZABTUOGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018947
Record name 3,3'-Diiodothyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Diiodothyronine

CAS RN

70-40-6
Record name 3,3′-Diiodothyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Diiodothyronine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Diiodothyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-DIIODOTHYRONINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC4MZ8B3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,590
Citations
A Lanni, M Moreno, M Cioffi, F Goglia - Molecular and cellular …, 1992 - Elsevier
We report that 3,5,3'-triiodothyronine (T 3 ) as well as two other iodothyronines (3,3′-diiodothyronine and 3,5-diiodothyronine (T 2 s)) stimulate rat liver oxidative capacity (measured as …
Number of citations: 102 www.sciencedirect.com
IJ CHOPRA, SY WU, Y NAKAMURA… - …, 1978 - academic.oup.com
To study conversion of 3,5,3′-triiodothyroinine (T 3 ) and 3,3′,5′-triiodothyronine (rT 3 ) to 3,3 - diiodothyronine (T 2 ) in vitro, T 3 or rT 3 was incubated at pH 7.35 with homogenates …
Number of citations: 104 academic.oup.com
SS Papavasiliou, JA Martial… - The Journal of …, 1977 - Am Soc Clin Investig
l-Thyroxine is converted to 3,5,3′-l-triiodothyronine (T 3 ) as well as to 3,3′,5′-l-triiodothyronine (reverse T 3 ). One product of further deiodination is 3,3′-diiodothyronine (3,3′T 2 )…
Number of citations: 55 www.jci.org
J Faber, HF Thomsen, IB Lumholtz… - The Journal of …, 1981 - academic.oup.com
Turnover studies of T 4 , T 3 , rT 3 , 3′,5′-diiodothyronine (3′,5′-T 2 ), 3,3′-diiodothyronine (3,3′-T 2 ), and 3′-monoiodothyronine (3′-T 1 ) were performed in 10 patients with …
Number of citations: 85 academic.oup.com
IJ CHOPRA, HE CARLSON, DH SOLOMON - Endocrinology, 1978 - academic.oup.com
In order to compare, in vitro, the TSH suppressive effects of iodothyronines, rat pituitary quarters were first preincubated with T 4 , T 3 , rT 3 , or 3,3′-diiodothyronine (T 2 ) in Gey and …
Number of citations: 54 academic.oup.com
G Pinna, L Hiedra, H Meinhold, M Eravci… - The Journal of …, 1998 - academic.oup.com
In this article we describe the development of a highly sensitive, accurate, and reproducible RIA for the measurement of 3,3′-diiodothyronine (3,3′-T 2 ) in human serum and brain …
Number of citations: 33 academic.oup.com
J Faber, IB Lumholtz, C Kirkegaard… - Clinical …, 1982 - Wiley Online Library
Complete turnover studies of thyroxine (T4), 3,5,3′‐triiodothyronine (T3), 3,3′,5′‐triiodothyronine (rT3), 3,3′‐diiodothyronine (3,3′‐T2), 3′,5′‐diiodothyronine (3′,5′‐T2) and …
Number of citations: 19 onlinelibrary.wiley.com
J Jonklaas, A Sathasivam, H Wang, D Finigan… - Endocrine Practice, 2014 - Elsevier
Objective To determine if various medical conditions affect the serum concentrations of 3,3′-diiodothyronine (3,3′-T2). Methods A total of 100 patients who were recruited from a …
Number of citations: 15 www.sciencedirect.com
A TAUROG, G RIESCO, PR LARSEN - Endocrinology, 1976 - academic.oup.com
It was observed in the present investigation that labeled thyroxine (T 4 ) comprised less than 2% of the total 13I I in the thyroids of severely iodine-deficient rats labeled with 131I for 18–…
Number of citations: 27 academic.oup.com
J ROCHE, R MICHEL, P JOUAN, W WOLF - Endocrinology, 1956 - academic.oup.com
… L-3:3'-diiodothyronine, are metabolized according to two principal ways: dehalogenation … :3'triiodothyroacetic acid (TRITA) and of 3:3/-diiodothyronine (DITh) in the kidney of rats injected …
Number of citations: 74 academic.oup.com

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